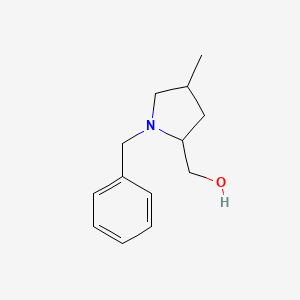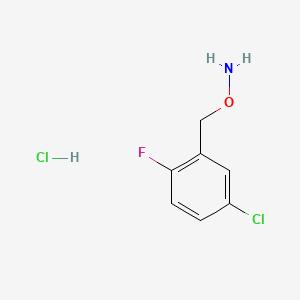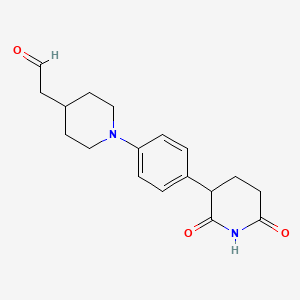![molecular formula C11H5BrClNO2S B13693622 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)
3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide is a heterocyclic compound that belongs to the thienoquinoline family This compound is characterized by the presence of bromine and chlorine atoms attached to the thienoquinoline core, along with a dioxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of thienoquinoline derivatives, followed by oxidation to introduce the dioxide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for various applications.
化学反応の分析
Types of Reactions
3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The dioxide group can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds with potential biological activity.
科学的研究の応用
3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide include other thienoquinoline derivatives with different substituents, such as:
- 3-Bromoquinoline
- 8-Chlorothieno[2,3-g]quinoline
- Thieno[2,3-g]quinoline derivatives with various functional groups
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and dioxide functional groups, which confer distinct chemical properties and potential applications. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H5BrClNO2S |
|---|---|
分子量 |
330.59 g/mol |
IUPAC名 |
3-bromo-8-chlorothieno[2,3-g]quinoline 1,1-dioxide |
InChI |
InChI=1S/C11H5BrClNO2S/c12-8-5-17(15,16)11-4-7-9(13)1-2-14-10(7)3-6(8)11/h1-5H |
InChIキー |
GBLIGMDPJUGEEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=C3C(=CC2=C1Cl)S(=O)(=O)C=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)

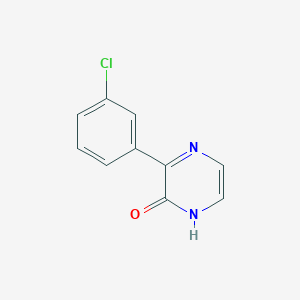
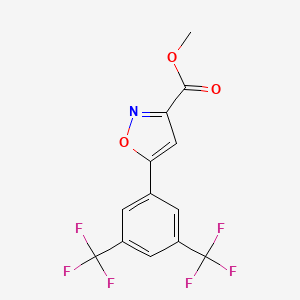
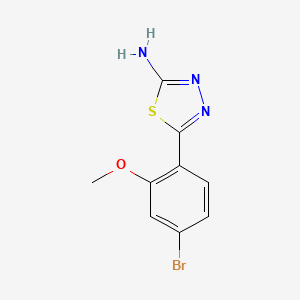
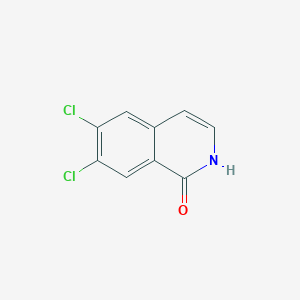


![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
